molecular formula C40H44N2O18 B12765286 beta-Alanine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- CAS No. 148677-09-2

beta-Alanine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-

Cat. No.: B12765286
CAS No.: 148677-09-2
M. Wt: 840.8 g/mol
InChI Key: HAYQMQDAZPWKAO-VRQURLBUSA-N
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Description

Beta-Alanine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Protection and Deprotection of Functional Groups: To ensure selective reactions at specific sites.

    Glycosylation Reactions: To attach sugar moieties to the core structure.

    Oxidation and Reduction Reactions: To introduce or modify functional groups.

    Coupling Reactions: To link different parts of the molecule together.

Industrial Production Methods

Industrial production of such compounds often involves:

    Fermentation Processes: Using microorganisms to produce the compound or its precursors.

    Chemical Synthesis: Large-scale chemical reactions under controlled conditions.

    Purification Techniques: Such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

    Solvents: Such as dichloromethane or ethanol for various reactions.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of other complex organic molecules.

    Study of Reaction Mechanisms: Understanding how different functional groups interact.

Biology

    Biochemical Studies: Investigating its role in biological systems and pathways.

    Enzyme Interactions: Studying how it interacts with various enzymes.

Medicine

    Drug Development: Potential use as a lead compound for developing new pharmaceuticals.

    Therapeutic Applications: Exploring its effects on different diseases and conditions.

Industry

    Material Science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of such a compound typically involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating biochemical pathways to exert its effects.

    Cellular Effects: Influencing cellular processes such as signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: Another complex organic compound with similar structural features.

    Epirubicin: A related compound with slight structural differences.

    Daunorubicin: Shares similar sugar moieties and aromatic rings.

Uniqueness

    Structural Complexity: The unique arrangement of functional groups and sugar moieties.

    Chemical Properties: Distinct reactivity and stability under different conditions.

    Biological Activity: Specific interactions with biological targets that differ from similar compounds.

Properties

CAS No.

148677-09-2

Molecular Formula

C40H44N2O18

Molecular Weight

840.8 g/mol

IUPAC Name

3-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C40H44N2O18/c1-12-7-18-25(32(51)22(12)38(55)42-6-5-21(45)46)24-16(10-17-26(33(24)52)29(48)15-8-14(56-4)9-19(43)23(15)28(17)47)30(49)36(18)59-40-35(54)37(27(41-3)13(2)58-40)60-39-34(53)31(50)20(44)11-57-39/h7-10,13,20,27,30-31,34-37,39-41,43-44,49-54H,5-6,11H2,1-4H3,(H,42,55)(H,45,46)/t13-,20-,27+,30+,31+,34-,35-,36+,37+,39+,40+/m1/s1

InChI Key

HAYQMQDAZPWKAO-VRQURLBUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Origin of Product

United States

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